molecular formula C22H23N5O5 B11608842 2-(3-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(3-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11608842
M. Wt: 437.4 g/mol
InChI Key: QCUOBSQLDLQMKC-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with hydroxyl, methyl, and trimethoxyphenyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst can yield the desired triazolopyrimidine scaffold. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis is crucial for industrial applications, and process optimization ensures cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the methoxy groups can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells. The compound may also modulate signaling pathways, including the ERK and JAK-STAT pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds have a similar triazolopyrimidine core and are known for their anticancer properties.

Uniqueness

2-(3-HYDROXYPHENYL)-5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and trimethoxyphenyl groups enhances its potential for diverse applications and interactions with biological targets.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(13-9-15(30-2)19(32-4)16(10-13)31-3)27-22(24-11)25-21(26-27)12-6-5-7-14(28)8-12/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26)

InChI Key

QCUOBSQLDLQMKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)O)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N

Origin of Product

United States

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